1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Description
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a piperazine derivative featuring a sulfonyl linker connecting a 5-chloro-2-nitrophenyl group to a 4-(2-methoxyphenyl)-substituted piperazine ring. This compound is structurally distinct due to the combination of a nitro group (electron-withdrawing), chloro substituent (lipophilic), and 2-methoxyphenyl group (linked to serotonin receptor modulation) .
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-26-16-5-3-2-4-14(16)19-8-10-20(11-9-19)27(24,25)17-12-13(18)6-7-15(17)21(22)23/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPJQQHQNDNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity. They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation.
Biological Activity
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound belonging to the piperazine derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C17H18ClN3O5S
- Molecular Weight : 411.86 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Research indicates that piperazine derivatives, including 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound has been explored for its anticancer effects. Piperazine derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Specific studies have shown that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines, suggesting a potential for therapeutic applications in oncology .
Enzyme Inhibition
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been investigated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes can play a crucial role in treating conditions such as Alzheimer's disease and urinary disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kumar et al., 2009 | Anticancer | Demonstrated cytotoxicity in cancer cell lines with IC50 values indicating strong activity |
| Tan et al., 2006 | Antihepatitis | Showed efficacy in reducing viral load in infected cells |
| Omar et al., 1996 | Anti-inflammatory | Indicated significant reduction in inflammation markers in animal models |
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperazine derivatives. The presence of the chloro-nitrophenyl group and methoxyphenyl group is believed to enhance its biological activity by facilitating interactions with biological targets.
Synthetic Route Example:
- Starting Materials : 5-chloro-2-nitrobenzyl chloride and 4-(2-methoxyphenyl)piperazine.
- Reaction Conditions : Conducted in dimethylformamide (DMF) at elevated temperatures with potassium carbonate as a base.
- Product Isolation : Purification through recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Bond Formation and Stability
The sulfonyl group in this compound enables nucleophilic substitution reactions. Key findings:
-
Synthesis : The compound is synthesized via coupling of 1-(2-methoxyphenyl)piperazine with 5-chloro-2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Stability : The sulfonamide bond remains intact under acidic (pH 2–4) and neutral conditions but hydrolyzes slowly in strongly alkaline environments (pH > 10).
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Sulfonamide formation | Et₃N, DCM, 25°C | Target compound | |
| Hydrolysis of sulfonamide | NaOH (1M), reflux, 6h | 5-chloro-2-nitrobenzenesulfonic acid + piperazine derivative |
Nitro Group Reactivity
The nitro group at the 2-position of the phenyl ring participates in reduction and electrophilic substitution:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-[(5-chloro-2-aminophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine .
-
Electrophilic substitution : Nitro groups direct incoming electrophiles to meta positions, enabling regioselective modifications (e.g., bromination) .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Amine derivative | |
| Bromination | Br₂, FeBr₃, DCM, 0°C | 3-bromo-5-chloro-2-nitrophenylsulfonyl analog |
Methoxy Group Reactivity
The 2-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution:
-
Demethylation : Treatment with BBr₃ in DCM removes the methyl group, forming a phenolic derivative .
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | 2-hydroxyphenyl analog | |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-nitro-2-methoxyphenyl analog |
Piperazine Ring Modifications
The piperazine core reacts with electrophiles and alkylating agents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Acetyl chloride in pyridine substitutes the secondary amine, producing an acetylated derivative.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylpiperazinium iodide | |
| Acylation | AcCl, pyridine, 25°C | N-acetylpiperazine derivative |
Biological Activity and Mechanism
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme inhibition : The sulfonyl group binds to ATP-binding pockets in kinases via hydrogen bonding, while the nitro group participates in redox cycling, generating reactive oxygen species .
-
Antimicrobial activity : Derivatives with reduced nitro groups show enhanced activity against Mycobacterium tuberculosis (MIC₉₀: 12.5 µM) .
Degradation Pathways
-
Photodegradation : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, producing 5-chloro-2-nitrobenzenesulfonic acid and 4-(2-methoxyphenyl)piperazine.
-
Oxidative degradation : H₂O₂ in acidic media oxidizes the piperazine ring, forming N-oxides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Table 1: Key Structural Analogs and Receptor Interactions
Key Observations :
- Sulfonyl vs.
- Nitro and Chloro Substituents : The 5-chloro-2-nitrophenyl group enhances lipophilicity and may influence binding to serotonin or dopamine receptors, contrasting with simpler 2-methoxyphenyl analogs lacking these substituents .
- Receptor Specificity : While 2-methoxyphenylpiperazines often target 5-HT1A/D3 receptors, the sulfonyl-nitro-chloro triad in the target compound may shift selectivity toward other subtypes or pathways, as seen in sulfonamide-based antibacterial agents .
Key Observations :
- The target compound’s synthesis likely parallels sulfonamide-forming reactions in , where piperazine reacts with sulfonyl chlorides under basic conditions. The electron-withdrawing nitro group may slow reactivity compared to non-nitrated analogs .
- Macrocyclic derivatives (e.g., ) require multi-step alkylation and cyclization, contrasting with the straightforward sulfonylation used for the target compound.
Antibacterial Activity :
- Piperazines with extended alkyl linkers (e.g., 4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine) exhibit broad-spectrum antibacterial effects, likely due to membrane disruption . The target compound’s sulfonyl group may reduce such activity but enhance CNS penetration due to increased lipophilicity.
Serotonergic and Dopaminergic Modulation :
- 2-Methoxyphenylpiperazines are frequently 5-HT1A/D3 ligands. For example, p-MPPI acts as a 5-HT1A antagonist (ID₅₀ = 5 mg/kg), while 1-(5-chloro-2-methoxyphenyl)piperazine shows variable 5-HT1B agonism . The target compound’s sulfonyl group may sterically hinder binding to 5-HT1A autoreceptors, redirecting activity toward postsynaptic receptors.
Antinociceptive Potential :
- Analogs like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine block sumatriptan-induced antinociception, suggesting 5-HT1A antagonism . The target compound’s nitro group could modulate this effect via nitric oxide signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, and how can reaction conditions be optimized?
- Methodology : Use nucleophilic substitution or sulfonylation reactions under inert atmospheres. Optimize by varying solvents (e.g., DMF, dichloromethane), temperature (40–80°C), and reaction time (6–24 hours). Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Considerations : The nitro and sulfonyl groups may require controlled pH to prevent premature hydrolysis. Use anhydrous conditions to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Analyze - and -NMR for sulfonyl and piperazine ring signals (e.g., δ 3.5–4.5 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- XRD : Use single-crystal X-ray diffraction to resolve stereochemistry and confirm sulfonyl group orientation .
- Validation : Cross-reference with computational models (e.g., DFT calculations) to validate electronic environments .
Q. How should this compound be stored to maintain stability, and what are its decomposition products?
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or oxygen .
- Decomposition : Thermal degradation above 150°C may release toxic fumes (e.g., NO, SO). Monitor via TGA/DSC for exothermic peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-donating (e.g., –OCH) or withdrawing (–NO) groups to assess binding affinity changes .
- Biological Assays : Test against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC values .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. How can contradictions in reported biological activity data for similar piperazine derivatives be resolved?
- Methodology :
- Meta-Analysis : Compare studies using standardized assay conditions (e.g., pH, temperature, cell lines). For example, conflicting cytotoxicity data may arise from varying incubation times .
- Control Experiments : Validate purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
Q. What computational strategies are effective for predicting synthetic pathways or metabolic pathways for this compound?
- Methodology :
- Retrosynthesis : Use AI tools (e.g., Pistachio, Reaxys) to prioritize routes with high atom economy. For example, sulfonylation of pre-formed piperazine intermediates .
- Metabolism Prediction : Apply in silico tools (e.g., SwissADME) to identify likely Phase I/II metabolites, such as nitro reduction or sulfone oxidation .
Q. What are the mechanistic implications of the sulfonyl group in mediating reactivity or biological activity?
- Methodology :
- Kinetic Studies : Perform time-resolved UV-Vis or -NMR to track sulfonyl group participation in nucleophilic attacks (e.g., hydrolysis) .
- Electrophilicity Analysis : Calculate Fukui indices to map reactive sites for covalent bonding with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
